2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid
CAS No.:
Cat. No.: VC17637551
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4S |
|---|---|
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | 4-methyl-2-(methylsulfonylmethyl)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O4S/c1-5-6(8(11)12)3-9-7(10-5)4-15(2,13)14/h3H,4H2,1-2H3,(H,11,12) |
| Standard InChI Key | KQXGCCVQBAACGT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)CS(=O)(=O)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Key Features
The molecular formula of 2-(methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid is C₉H₁₁N₂O₄S, with a molecular weight of 243.26 g/mol. The pyrimidine backbone features three distinct substituents:
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Methanesulfonylmethyl group (-CH₂SO₂CH₃) at position 2: Introduces steric bulk and polarity due to the sulfonyl moiety.
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Methyl group (-CH₃) at position 4: Enhances lipophilicity and electron-donating effects.
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Carboxylic acid (-COOH) at position 5: Provides acidity (pKa ~2–3) and hydrogen-bonding capacity .
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₁N₂O₄S |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid |
| SMILES | CC1=NC(=NC=C1C(=O)O)CS(=O)(C)C |
| Solubility (Predicted) | Moderate in polar aprotic solvents (e.g., DMSO); low in water at neutral pH |
| LogP (Octanol-Water) | ~0.8 (indicating balanced lipophilicity/hydrophilicity) |
Synthetic Pathways and Methodologies
Pyrimidine Ring Formation
Physicochemical and Reactivity Profile
Acid-Base Behavior
The carboxylic acid at position 5 confers acidity, with a predicted pKa of ~2.5. Deprotonation in basic media (pH >4) enhances water solubility, forming a carboxylate anion. The sulfonyl group remains non-ionizable under physiological conditions but contributes to polarity .
Stability and Degradation
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Thermal stability: Decomposition likely occurs above 200°C, with sulfonyl and carboxyl groups prone to decarboxylation or desulfonation.
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Photostability: The conjugated pyrimidine ring may absorb UV light, leading to photodegradation.
Comparison with Structural Analogs
Table 2: Comparative Analysis of Pyrimidine Derivatives
The methanesulfonylmethyl group in the target compound increases molecular weight and polarity compared to cyclobutylmethyl analogs, potentially enhancing aqueous solubility and target selectivity .
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